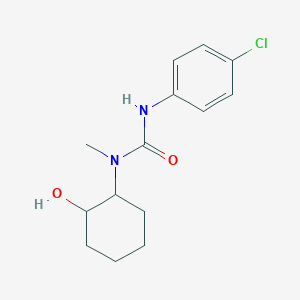![molecular formula C17H18INO B5290784 N-[4-(butan-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5290784.png)
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide is a chemical compound with the molecular formula C17H18INO It is characterized by the presence of an iodinated benzamide group attached to a phenyl ring substituted with a butan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the butan-2-yl group. One common method involves the reaction of 2-iodobenzoic acid with 4-(butan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
作用機序
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide group play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
類似化合物との比較
Similar Compounds
- N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide
- N-[4-(butan-2-yl)phenyl]-2-bromobenzamide
- N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNNFYFXWHHJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-tert-butyl-6-[2-(3-chlorophenoxy)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5290701.png)

![N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine](/img/structure/B5290719.png)
![(3S,4R)-3-methoxy-1-[(6-methylquinolin-5-yl)methyl]piperidin-4-amine](/img/structure/B5290726.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![methyl 2-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5290739.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)

![(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile](/img/structure/B5290763.png)
![[3-Ethyl-1-(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B5290766.png)
![2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B5290776.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5290778.png)
![N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
